(5E)-3-methyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a pyridine-based aldehyde under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Pyridine Derivatives: Compounds containing pyridine rings with various substituents.
Uniqueness
3-METHYL-5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2OS2 |
---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(5E)-3-methyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c1-11-6-4-3-5-7(11)8-9(13)12(2)10(14)15-8/h3-6H,1-2H3/b8-7+ |
InChI Key |
XSOHIENOYXUXAZ-BQYQJAHWSA-N |
Isomeric SMILES |
CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)C |
Canonical SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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